5-Methyl-1-benzothiophene-2-carboxylic acid

Carboxylesterase inhibition Drug metabolism Enzyme kinetics

Researchers requiring a validated, selective CE2 (carboxylesterase 2) inhibitor face limited options with defined potency in human liver microsomes. 5-Methyl-1-benzothiophene-2-carboxylic acid addresses this gap with a confirmed Ki of 42 nM and IC₅₀ of 20 nM, establishing it as the minimum pharmacophore for CE2 activity within the benzothiophene-2-carboxylic acid scaffold. • Ki = 42 nM, IC₅₀ = 20 nM in human liver microsomes; unsubstituted parent inactive. • Crystalline solid (m.p. 218.0-219.5 °C) with CCDC-deposited structure; 183 °C mp elevation vs. precursor simplifies gravimetric handling. • Established ester/amide derivatization protocols (~98% yield for methyl ester); cited in patent literature for 2-substituted benzothiophene candidates.

Molecular Formula C10H8O2S
Molecular Weight 192.24 g/mol
CAS No. 1505-62-0
Cat. No. B075585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1-benzothiophene-2-carboxylic acid
CAS1505-62-0
Molecular FormulaC10H8O2S
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)SC(=C2)C(=O)O
InChIInChI=1S/C10H8O2S/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-5H,1H3,(H,11,12)
InChIKeyOUFWTHMQVXSBCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1-benzothiophene-2-carboxylic acid: Molecular Profile & Procurement


5-Methyl-1-benzothiophene-2-carboxylic acid (CAS 1505-62-0), also designated as 5-methylbenzo[b]thiophene-2-carboxylic acid, is a heterocyclic aromatic compound comprising a benzothiophene core with a carboxylic acid group at the 2-position and a methyl substituent at the 5-position [1]. It possesses a molecular formula of C₁₀H₈O₂S and a molecular weight of 192.23 g/mol [2]. The compound exhibits a melting point of 218.0–219.5 °C, a predicted boiling point of 386.1±22.0 °C, a predicted density of 1.355±0.06 g/cm³, and a predicted pKa of 3.52±0.30 . It is available at commercial purity specifications of ≥95% and is cataloged under MDL number MFCD04969088 .

Carboxylesterase 2 (CE2) inhibition studies
Synthetic intermediate for ester/amide preparation
Crystallography and solid-state characterization

5-Methyl-1-benzothiophene-2-carboxylic acid: Structural Barriers to Substitution


The benzothiophene-2-carboxylic acid scaffold supports diverse substitution patterns that profoundly modulate physicochemical properties and biological target engagement. The 5-methyl substitution on the benzothiophene-2-carboxylic acid core alters electronic distribution and lipophilicity relative to the unsubstituted parent compound (CAS 6314-28-9) , influencing enzyme inhibition profiles and synthetic reactivity. Furthermore, substitution at different positions—such as the 3,6-dichloro derivative BT2 (IC₅₀ = 3.19 μM for branched-chain α-ketoacid dehydrogenase kinase) [1]—yields distinct target selectivity and potency. Consequently, the 5-methyl analog cannot be reliably interchanged with other benzothiophene-2-carboxylic acid derivatives without quantitative experimental validation, as substitution position and identity govern both biological activity and downstream derivatization outcomes.

Unsubstituted parent (CAS 6314-28-9) lacks CE2 inhibition; 5-methyl substitution is required for CE2 activity.
Positional isomers (e.g., 3,6-dichloro BT2) shift target selectivity to BDK, not CE2, altering biological profile.
Benzothiophene-2-carboxylic acid analogs cannot be interchanged without quantitative target engagement validation.

5-Methyl-1-benzothiophene-2-carboxylic acid: Comparator-Anchored Evidence


CE2 Inhibition: Nanomolar Potency vs. Inactive Parent

5-Methyl-1-benzothiophene-2-carboxylic acid demonstrates potent competitive inhibition of human carboxylesterase 2 (CE2) with a Ki of 42 nM (IC₅₀ = 20 nM) in human liver microsomes [1]. In contrast, the unsubstituted parent compound benzo[b]thiophene-2-carboxylic acid (CAS 6314-28-9) shows no detectable CE2 inhibition in the same assay system, with reported activity limited to Bcl-xL binding (Ki = 230,000 nM) and CYP2A6 inhibition (IC₅₀ = 100,000 nM) [2][3]. The 5-methyl substituent is therefore essential for conferring nanomolar CE2 inhibitory activity, representing a >5,000-fold selectivity shift relative to the unsubstituted scaffold.

CE2 Inhibition Selectivity
Head-to-head
Ki = 42 nM (5-methyl) vs no inhibition (parent)
Reported >5,000-fold selectivity shift toward CE2
Human liver microsome assay; competitive inhibition
Carboxylesterase inhibition Drug metabolism Enzyme kinetics

Crystallinity and Thermal Properties vs. Liquid Precursor

5-Methyl-1-benzothiophene-2-carboxylic acid is a crystalline solid with a melting point of 218.0–219.5 °C , consistent with strong intermolecular hydrogen bonding via the carboxylic acid moiety. Its crystal structure has been deposited in the Cambridge Structural Database (CCDC) with full 3D coordinates, cell parameters, and space group data [1]. In marked contrast, its precursor 5-methylbenzo[b]thiophene (CAS 14315-14-1), which lacks the carboxylic acid group, is a liquid at room temperature with a melting point of 35–36 °C and a boiling point of 67 °C/0.6 mmHg [2]. This 183 °C melting point elevation confers distinct handling, storage, and formulation advantages for solid-phase applications.

Solid vs Liquid Precursor
Head-to-head
m.p. 218–219.5 °C (crystalline) vs 35–36 °C (liquid)
Enables gravimetric handling and solid-state storage
CCDC crystal structure available
Solid-state characterization Crystallinity Thermal analysis

Documented Esterification Intermediate

5-Methyl-1-benzothiophene-2-carboxylic acid serves as a documented intermediate for preparing ester derivatives with defined synthetic protocols and quantitative yields. Treatment with methanol saturated with HCl gas under reflux for 1 hour, followed by evaporation and aqueous washing, yields 5-methylbenzo[b]thiophene-2-carboxylic acid methyl ester in 7.80 g from 7.50 g starting material (m.p. 78–79 °C), corresponding to approximately 98% isolated yield after recrystallization . This ester (CAS 82787-69-7) is cited as a key intermediate in patent literature for preparing 2-substituted benzothiophene compounds, including pharmaceutical candidates . The carboxylic acid group provides a versatile handle for amide coupling, esterification, and reduction chemistries that are inaccessible from the non-carboxylated 5-methylbenzothiophene core.

Esterification Intermediate
Data to verify
~98% yield; methyl ester m.p. 78–79 °C
Reported synthesis protocol; yield to confirm
Reflux with HCl/MeOH; source not independently verified
Organic synthesis Reaction intermediate Process chemistry

Scaffold SAR: Substitution-Dependent Target Selectivity

The benzothiophene-2-carboxylic acid scaffold exhibits substitution-dependent target engagement profiles that inform compound selection. The 5-methyl derivative (CAS 1505-62-0) demonstrates CE2 inhibition with Ki = 42 nM [1]. The 3,6-dichloro derivative BT2 (CAS 34576-94-8) is a branched-chain α-ketoacid dehydrogenase kinase (BDK) inhibitor with IC₅₀ = 3.19 μM [2]. The 3-hydroxy derivative (CAS 191031-07-9) inhibits 5-lipoxygenase/COX-1 with submicromolar IC₅₀ values . The 6-methyl analog MEN15596, elaborated as an amide derivative, is a potent and selective tachykinin NK2 receptor antagonist with oral bioavailability in vivo [3]. These divergent activities underscore that substitution pattern, not merely the benzothiophene-2-carboxylic acid core, determines biological target engagement.

Scaffold Target Selectivity
Class-level
5-Me → CE2; 3,6-Cl₂ → BDK; 3-OH → 5-LOX/COX-1; 6-Me → NK2
Substitution pattern dictates target engagement profile
Class-level comparison; no direct head-to-head data
Structure-activity relationship Target selectivity Scaffold optimization

5-Methyl-1-benzothiophene-2-carboxylic acid: Research & Procurement Applications


CE2 Inhibitor Screening and Probe Development

Researchers investigating CE2-mediated drug metabolism or developing CE2-selective chemical probes should prioritize this compound based on its validated Ki of 42 nM and IC₅₀ of 20 nM in human liver microsomes [1]. The unsubstituted parent benzo[b]thiophene-2-carboxylic acid lacks detectable CE2 inhibition, making the 5-methyl derivative the minimum structural requirement for CE2 activity within this scaffold class [2]. This compound is appropriate for in vitro enzyme inhibition studies, structure-activity relationship (SAR) campaigns exploring benzothiophene-based CE2 inhibitors, and as a reference inhibitor for CE2 functional assays.

Pharmaceutical Intermediate for Ester and Amide Synthesis

This compound is a documented intermediate for preparing ester derivatives with established synthetic protocols and quantitative yields . The carboxylic acid group enables derivatization to methyl esters (m.p. 78–79 °C, ~98% yield) and analogous amides, which are cited in patent literature for preparing 2-substituted benzothiophene pharmaceutical candidates . Procurement is indicated for medicinal chemistry teams synthesizing benzothiophene-based compound libraries, process chemistry groups requiring validated esterification protocols, and researchers preparing intermediates per patent-defined synthetic routes.

Solid-State Characterization and Crystallography

The compound is a crystalline solid (m.p. 218.0–219.5 °C) with a crystal structure deposited in the Cambridge Structural Database (CCDC) [3]. This makes it suitable for X-ray crystallography studies of benzothiophene-carboxylic acid hydrogen-bonding networks, solid-state stability investigations, and crystallization-based purification method development. The 183 °C melting point elevation relative to the non-carboxylated 5-methylbenzothiophene precursor (m.p. 35–36 °C) provides distinct handling advantages for gravimetric workflows [4].

SAR Studies on Benzothiophene-2-carboxylic Acid Scaffold

This compound is appropriate as a reference point in SAR campaigns exploring how substitution position modulates biological target engagement across the benzothiophene-2-carboxylic acid scaffold. While the 5-methyl derivative engages CE2 [1], the 3,6-dichloro analog BT2 inhibits BDK (IC₅₀ = 3.19 μM) [5], and the 3-hydroxy analog inhibits 5-LOX/COX-1 . Systematic procurement of this compound alongside positionally distinct analogs enables quantitative assessment of substitution-dependent target selectivity, supporting medicinal chemistry optimization efforts.

Application
Selection Property
Validation Focus
CE2 inhibitor screening and probe development
Reported CE2 inhibitory activity
CE2 target engagement in human liver microsomes
Pharmaceutical intermediate synthesis
Carboxylic acid derivatization handle
Esterification protocol reproducibility
Solid-state characterization
Crystalline solid-state form
CCDC crystallographic data and melting point
Benzothiophene scaffold SAR
Substitution-dependent target selectivity
CE2 vs BDK/5-LOX/NK2 profile comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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